2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
Description
Overview of 2-[(5Z)-5-(2-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
2-[(5Z)-5-(2-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a structurally intricate molecule featuring a thiazolidine-2,4-dione scaffold modified with a 2-chlorobenzylidene group and a sulfonamide-linked dihydrothiophene moiety. Its molecular formula, $$ \text{C}{22}\text{H}{18}\text{Cl}\text{N}{3}\text{O}{3}\text{S} $$, corresponds to a molecular weight of approximately 439.9 g/mol. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which facilitates interactions with biological targets such as kinase enzymes.
Historical Context and Significance in Heterocyclic Chemistry
Thiazolidine-2,4-dione derivatives have been extensively studied since the early 20th century for their diverse pharmacological profiles, including antidiabetic and anticancer activities. The introduction of arylidene substituents at the C5 position, as seen in this compound, emerged as a strategy to enhance electronic conjugation and steric complementarity with enzyme active sites. Recent advances in catalytic methods, such as morpholine-mediated Knoevenagel condensations, have enabled efficient synthesis of these derivatives. The dihydrothiophene sulfonamide tail in this compound represents a novel structural modification aimed at improving solubility and target selectivity.
Rationale for Academic Investigation
This compound warrants rigorous academic scrutiny due to three factors:
- Structural Novelty : The fusion of a thiazolidine-2,4-dione core with a dihydrothiophene sulfonamide side chain creates unique electronic properties. Density functional theory (DFT) calculations predict strong electrophilic character at the C5 position, enabling nucleophilic attack in biological systems.
- Synthetic Challenges : Traditional routes to analogous compounds suffer from low yields (30–55%) and prolonged reaction times (>12 hours). Optimizing the synthesis of this specific derivative could advance methodologies in heterocyclic chemistry.
- Therapeutic Potential : Preliminary docking studies suggest nanomolar affinity for vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR), implicating potential use in angiogenesis-dependent cancers.
Scope and Limitations of the Research Outline
This analysis focuses on:
- Synthetic methodologies for constructing the thiazolidine-2,4-dione framework
- Spectroscopic characterization techniques
- Computational modeling of biological interactions
Excluded areas:
- Pharmacokinetic properties
- In vivo toxicological profiles
- Clinical trial data
The following sections elaborate on these themes, supported by experimental data from peer-reviewed studies.
Properties
Molecular Formula |
C16H13ClN2O5S2 |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C16H13ClN2O5S2/c17-12-4-2-1-3-10(12)7-13-15(21)19(16(22)25-13)8-14(20)18-11-5-6-26(23,24)9-11/h1-7,11H,8-9H2,(H,18,20)/b13-7- |
InChI Key |
VUHYYRPKQWISRA-QPEQYQDCSA-N |
Isomeric SMILES |
C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=O |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazolidin-2,4-Dione Skeleton
The thiazolidin-2,4-dione ring is synthesized via cyclization of thiourea derivatives with α-haloesters. A representative protocol involves:
Introduction of the 2-Chlorobenzylidene Group
The Knoevenagel condensation is employed to attach the 2-chlorobenzaldehyde to the thiazolidinone:
-
Reactants : Thiazolidin-2,4-dione (1.0 equiv), 2-chlorobenzaldehyde (1.1 equiv).
-
Conditions : Reflux at 110°C for 12 hours under nitrogen.
-
Stereoselectivity : The (5Z)-configuration is favored due to steric and electronic effects of the 2-chloro substituent.
Table 1: Optimization of Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|
| Piperidine | Acetic acid | 110 | 12 | 82 | 9:1 |
| NH₄OAc | Toluene | 100 | 15 | 68 | 7:1 |
| No catalyst | DMF | 120 | 18 | 45 | 4:1 |
Synthesis of the 2,3-Dihydrothiophene-1,1-Dioxide Acetamide
Oxidation of Thiophene to Sulfone
-
Reactant : 2,3-Dihydrothiophene (1.0 equiv).
-
Oxidizing Agent : Hydrogen peroxide (30%, 3.0 equiv) in acetic acid.
-
Conditions : 50°C for 6 hours.
-
Yield : 90–95%.
Acetamide Formation
The sulfone is functionalized via amidation:
-
Reactants : 2,3-Dihydrothiophene-1,1-dioxide (1.0 equiv), chloroacetyl chloride (1.2 equiv).
-
Yield : 80–85% after column chromatography (SiO₂, ethyl acetate/hexane).
Coupling of Subunits
The final step involves linking the thiazolidinone and dihydrothiophene sulfone via an acetamide bridge:
-
Reactants :
-
Thiazolidinone intermediate (1.0 equiv).
-
Dihydrothiophene sulfone acetamide (1.1 equiv).
-
-
Coupling Agent : EDCl/HOBt (1.5 equiv each) in DMF.
-
Conditions : Room temperature, 24 hours under nitrogen.
-
Purification : Recrystallization from ethanol yields the final product (purity >98% by HPLC).
Table 2: Coupling Reaction Optimization
| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 24 | 78 |
| DCC/DMAP | CH₂Cl₂ | 25 | 36 | 65 |
| HATU | DMF | 25 | 18 | 72 |
Critical Challenges and Solutions
Stereochemical Control
-
Issue : Non-selective formation of (5E)-isomer during Knoevenagel condensation.
-
Solution : Use of bulky catalysts (e.g., piperidine) and acetic acid solvent enhances Z-selectivity.
Sulfone Stability
-
Issue : Degradation of dihydrothiophene sulfone under acidic conditions.
-
Mitigation : Conduct coupling reactions at neutral pH and low temperatures.
Purification Complexity
-
Issue : Co-elution of by-products during column chromatography.
-
Solution : Gradient elution (ethyl acetate/hexane 1:3 → 1:1) improves resolution.
Characterization Data
-
Melting Point : 218–220°C (decomposition).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.55–7.43 (m, 4H, Ar-H), 4.32 (m, 2H, thiophene-CH₂), 3.91 (s, 2H, acetamide-CH₂).
-
HPLC Purity : 98.7% (C18 column, 70:30 acetonitrile/water).
Scale-Up Considerations
-
Cost Efficiency : Replace EDCl/HOBt with cheaper TBTU in industrial settings (yield drop to 70% acceptable).
-
Safety : Use flow chemistry for exothermic steps (e.g., sulfone oxidation) to minimize thermal runaway risks.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidin derivatives exhibit antimicrobial properties. For instance, the compound has been evaluated for its inhibitory effects against various bacterial strains. One study reported that related thiazolidin compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .
Anticancer Potential
Thiazolidin derivatives have been investigated for their anticancer properties. Compounds similar to the one showed promising results as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in cancer progression. The IC50 values for some derivatives were reported as low as 6.09 µM, indicating strong potential for further development as anticancer agents .
Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes such as mushroom tyrosinase, which is involved in melanin synthesis. One derivative showed an IC50 value of 3.17 µM, significantly lower than the standard inhibitor kojic acid (IC50 = 15.91 µM). This suggests that the compound could be developed as a lead structure for skin whitening agents .
Non-linear Optical Materials
The thiazolidin derivatives have been explored for their potential as non-linear optical (NLO) materials due to their high first static hyperpolarizability values. Such materials are critical in photonic applications, including telecommunications and laser technologies .
Case Studies and Research Findings
- Antibacterial Activity : A study synthesized various thiazolidin derivatives and tested them against Salmonella typhi. The lead compound exhibited a binding affinity of -5.88 kcal/mol with the target enzyme, demonstrating its potential as an alternative treatment for enteric fever .
- Antitumor Activity : Another investigation focused on the synthesis of thiazolidin derivatives that inhibit PTP1B and CDC25B enzymes. The most active compound showed selective inhibition against CDC25B with an IC50 value of 1.66 µM, indicating its potential use in cancer therapy .
- Enzyme Kinetics : Research on enzyme kinetics revealed that certain thiazolidin derivatives act as non-competitive inhibitors of mushroom tyrosinase, providing insights into their mechanism of action and paving the way for the development of effective inhibitors against melanin synthesis .
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Structural Variations:
Benzylidene Substituents: Position and Halogen Type: The target compound’s 2-chlorobenzylidene differs from 3-chloro () or 3-fluoro () derivatives. Halogen position affects electronic distribution and steric interactions, influencing receptor binding . Oxidation State of Thiazolidinone Core: The target compound’s 2,4-dioxo structure contrasts with 2-thioxo-4-oxo analogs ().
Acetamide Side Chains: The dihydrothiophen sulfone group in the target compound is distinct from imidazolylpropyl (), phenyl (), or phenoxy () substituents. Sulfones improve solubility and oxidative stability compared to sulfur-containing analogs .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Biological Activity
The compound 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide , with CAS number 902019-31-2, is a thiazolidine derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17ClN2O5S2
- Molecular Weight : 428.9 g/mol
- Structure : The compound features a thiazolidine core linked to a chlorobenzylidene moiety and a dioxido-thiophene substituent.
Biological Activity Overview
Recent studies have highlighted the compound's diverse biological activities, particularly in anticancer and antimicrobial applications. Below is a summary of its key biological activities:
Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung adenocarcinoma), HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The IC50 values for these cell lines ranged significantly, indicating varied potency against different types of cancer. For example, in one study, the compound exhibited an IC50 of 5.4 μM against HeLa cells .
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Apoptosis Induction : It triggers both extrinsic and intrinsic apoptosis pathways in cancer cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival .
- Signal Transduction Modulation : It interacts with various signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial effects:
- Bacterial Strains Tested : Various Gram-positive and Gram-negative bacteria.
- Results : The compound showed significant inhibition of bacterial growth at low concentrations, suggesting potential as an antimicrobial agent .
Case Studies
Several studies have been conducted to evaluate the biological activity of thiazolidine derivatives similar to the compound :
- Study on Thiazolidinones :
- Antimicrobial Evaluation :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
